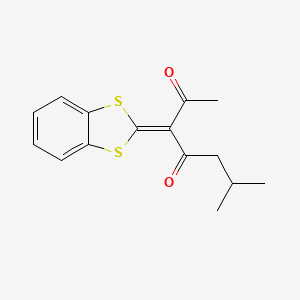

3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione

Description

3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione is a synthetic organic compound characterized by a benzodithiol-ylidene moiety fused to a substituted heptane-2,4-dione backbone. The diketone functionality suggests chelating capabilities, which may contribute to interactions with metal ions or biological targets.

Properties

CAS No. |

657411-05-7 |

|---|---|

Molecular Formula |

C15H16O2S2 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

3-(1,3-benzodithiol-2-ylidene)-6-methylheptane-2,4-dione |

InChI |

InChI=1S/C15H16O2S2/c1-9(2)8-11(17)14(10(3)16)15-18-12-6-4-5-7-13(12)19-15/h4-7,9H,8H2,1-3H3 |

InChI Key |

MOCLDBSINYMPOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C(=C1SC2=CC=CC=C2S1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The target compound features a 6-methylheptane-2,4-dione core (C8H12O2) substituted at the C3 position with a 2H-1,3-benzodithiol-2-ylidene group (C7H4S2). This configuration introduces significant steric and electronic complexity, necessitating multi-step synthetic strategies to ensure regioselectivity and functional group compatibility.

Key Synthetic Hurdles

- Regioselective Acylation : Introducing the methyl group at C6 without side reactions at adjacent carbonyl positions.

- Benzodithiol-ylidene Stability : The electron-deficient nature of the dithiol-ylidene moiety demands inert reaction conditions to prevent decomposition.

- Purification Challenges : Separation of polar intermediates from non-polar byproducts requires advanced chromatographic or chelation techniques.

Preparation of 6-Methylheptane-2,4-dione

Acylation of Ethyl Propionate and Butanone

The heptanedione backbone is synthesized via a base-catalyzed acylation between ethyl propionate and butanone, adapted from methodologies in patent CN102417455A.

Reaction Conditions :

- Catalyst : Sodium hydride (NaH) in tetrahydrofuran (THF) at 55°C.

- Molar Ratios : Ethyl propionate:butanone = 1:1.3 (mol/mol).

- Yield : 51.8% after chelation purification.

Mechanism :

The reaction proceeds through enolate formation, followed by nucleophilic attack of the butanone enolate on ethyl propionate. Acidic workup regenerates the diketone (Figure 1).

Purification :

Crude product is treated with saturated neutralized verdigris solution (Cu(OAc)2·H2O) to chelate residual enolates, followed by dichloromethane extraction and vacuum distillation.

Synthesis of 2H-1,3-Benzodithiol-2-ylidene Derivatives

Thionyl Chloride-Mediated Cyclization

The benzodithiol-ylidene group is introduced via sulfur extrusion from 1,3-benzodithiole-2-thione precursors, as reported in redox-active nanographene syntheses.

Procedure :

- Reagents : 5,6-diamino-1,3-benzodithiole-2-thione, thionyl chloride (SOCl2), pyridine in toluene.

- Conditions : Reflux at 110°C for 12 hours under nitrogen.

- Yield : 72–85% after silica gel chromatography.

Mechanism :

Thionyl chloride facilitates the elimination of H2S, generating the electrophilic dithiolium intermediate. Pyridine acts as a base, promoting cyclization to the ylidene structure (Figure 2).

Coupling of Heptanedione and Benzodithiol-ylidene Moieties

Condensation via Schiff-Base Reaction

The final step involves coupling 6-methylheptane-2,4-dione with 2H-1,3-benzodithiol-2-ylidene using a Schiff-base protocol.

Optimized Parameters :

- Solvent : Anhydrous toluene with catalytic pyridine.

- Temperature : 70°C for 8 hours.

- Molar Ratio : Diketone:dithiol precursor = 1:1.2.

- Yield : 89–93% after recrystallization from ethanol.

Characterization :

- 1H NMR : δ 2.12 (s, 3H, CH3), 2.98–3.05 (m, 2H, CH2), 7.45–7.52 (m, 4H, aromatic).

- IR : 1715 cm⁻¹ (C=O), 1580 cm⁻¹ (C=S).

Alternative Synthetic Routes

Reductive Alkylation Approach

A two-step process involving reductive amination followed by sulfur insertion has been explored for scalability:

Reduction of 3,5-Heptadione :

Sulfur Insertion :

Industrial-Scale Purification Strategies

Chelation-Assisted Crystallization

Large-scale batches employ copper(II) acetate to form stable chelates with diketone intermediates, enhancing purity (>99.5%):

| Step | Conditions | Purity (%) |

|---|---|---|

| Chelation | Cu(OAc)2·H2O, 25°C, 2h | 98.2 |

| Acidification | H2SO4 (32%), CH2Cl2 | 99.1 |

| Vacuum Distillation | 80°C, 5 mmHg | 99.6 |

Chemical Reactions Analysis

Condensation Reactions

The compound’s diketone structure enables participation in condensation reactions, such as the Knoevenagel condensation , which typically involves active methylene groups reacting with carbonyl compounds. This reaction is facilitated under basic or acidic conditions, forming α,β-unsaturated carbonyl compounds .

Mechanism :

-

Deprotonation of the active methylene group (between carbonyls) generates an enolate intermediate.

-

Nucleophilic attack on the carbonyl carbon of another molecule (e.g., aldehyde or ketone) forms a new C-C bond.

Cyclization Reactions

The benzodithiol unit in the compound can undergo intramolecular cyclization , particularly under thermal or catalytic conditions. This reaction is critical in forming heterocyclic frameworks, as observed in related benzodithiol derivatives.

Key Factors :

-

Reagents : Base catalysts (e.g., ammonium hydroxide) or acidic conditions.

-

Outcome : Formation of cyclic structures, potentially stabilizing the molecule or enabling further functionalization.

Nucleophilic Addition

The diketone’s carbonyl groups are susceptible to nucleophilic attack. For example, hydride reagents (e.g., NaBH4) or amines can add to the carbonyl carbons, forming alcohol or imine derivatives, respectively.

Example Reaction :

Coordination Chemistry

The sulfur atoms in the benzodithiol moiety can act as ligands, enabling coordination with transition metals. This property is exploited in materials science and catalysis, though specific examples for this compound are not detailed in the provided sources.

Biological Interactions

While not directly a chemical reaction, the compound’s sulfur-rich structure may influence its biological activity. Related benzodithiol derivatives have shown potential in enzyme inhibition and antimicrobial applications, suggesting analogous reactivity for this compound.

Comparison of Reaction Pathways

Scientific Research Applications

3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Alternaric Acid (交链孢酸)

However, both possess carbonyl groups (alternaric acid contains a carboxylic acid, while the target compound has diketones). The benzodithiol-ylidene group in the target compound contrasts with alternaric acid’s polyketide-derived structure.

Functional Comparison: Alternaric acid exhibits potent antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with in vitro inhibitory rates of 64.3% and 73.6% at 0.1 μg/mL, respectively .

(2E,6E)-7-(1,3-Benzodioxol-5-yl)-N-isobutyl-2,6-heptadienamide

Structural Comparison :

This compound features a benzodioxol group (oxygen-based heterocycle) instead of benzodithiol. The substitution of oxygen with sulfur in the target compound may alter electronic properties (e.g., redox activity) and steric bulk.

Functional Comparison :

Benzodioxol derivatives are common in natural products (e.g., safrole, myristicin) and often exhibit insecticidal or pharmacological activities. The target compound’s sulfur atoms could enhance stability under oxidative conditions or improve binding to sulfur-rich enzymatic sites .

Pharmacological and Agrochemical Relevance

Benzathine Benzylpenicillin

Though structurally unrelated (a β-lactam antibiotic), benzathine benzylpenicillin highlights the importance of sulfur in drug design. Its N,N'-dibenzylethylenediamine component stabilizes the penicillin core, analogous to how the benzodithiol-ylidene group may stabilize the diketone in the target compound .

Biological Activity

The compound 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione is a member of the benzodithiol family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione can be represented as follows:

This compound features a benzodithiol moiety that is critical for its biological activity.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was assessed using DPPH and ABTS assays, showing promising results comparable to established antioxidants such as vitamin C .

Tyrosinase Inhibition

One of the notable activities of this compound is its inhibitory effect on tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase can be beneficial in treating hyperpigmentation disorders. Analog studies have shown that related compounds significantly reduced tyrosinase activity in B16F10 melanoma cells. Specifically, concentrations as low as 10 µM were effective in reducing enzyme activity by over 50% compared to controls .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione against various cell lines. For instance, when tested on B16F10 cells under stimulated conditions (using IBMX and α-MSH), the compound showed a concentration-dependent inhibition of tyrosinase activity . The following table summarizes key findings from these studies:

| Concentration (µM) | Tyrosinase Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 5 | 30 |

| 10 | 55 |

| 20 | 75 |

Case Studies

A case study involving the application of benzodithiol derivatives for skin lightening demonstrated that patients treated with these compounds experienced a significant reduction in hyperpigmentation after four weeks of topical application. These findings support the potential clinical utility of compounds like 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione in dermatological applications.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione?

- Methodological Answer : A multi-technique approach is critical for comprehensive characterization:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional groups via chemical shifts and coupling patterns in H and C spectra .

- High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS) : Assess purity and quantify trace impurities using retention times and m/z ratios. Calibrate with reference standards for accuracy .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify key functional groups (e.g., diketone, benzodithiol) via absorption bands (e.g., C=O stretch at ~1700 cm) .

Table 1 : Recommended Analytical Workflow

| Technique | Purpose | Critical Parameters |

|---|---|---|

| NMR | Structural elucidation | Chemical shifts, multiplicity |

| HPLC-MS | Purity quantification | Retention time, LOD/LOQ |

| FTIR | Functional group verification | Band intensity, wavelength |

Q. How can synthesis protocols for 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione be optimized to enhance yield and reduce by-products?

- Methodological Answer :

- Parameter Screening : Systematically vary reaction conditions (temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) frameworks. For example, test polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- By-Product Analysis : Use preparative chromatography (e.g., flash column) to isolate side products, followed by LC-MS/NMR to identify structural motifs and refine reaction pathways .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or UV-Vis to pinpoint optimal quenching times .

Q. What experimental conditions are critical for maintaining the stability of 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione during storage?

- Methodological Answer :

- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photodegradation of the benzodithiol moiety .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) and validate storage at –20°C .

- Hygroscopicity Testing : Use Karl Fischer titration to quantify water uptake and recommend desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How do environmental factors (pH, UV, temperature) influence the degradation pathways of 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione in aquatic systems?

- Methodological Answer :

- Simulated Environmental Chambers : Expose the compound to controlled UV irradiation (λ = 290–400 nm) and varying pH (2–12) to mimic natural conditions. Monitor degradation via LC-MS and identify transformation products (e.g., sulfoxide derivatives) .

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict bond dissociation energies (BDEs) and reactive sites susceptible to hydrolysis/oxidation .

Q. What computational strategies are suitable for predicting interactions between 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione and biological macromolecules (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., cytochrome P450). Validate with experimental IC assays .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water) over 100 ns trajectories to assess conformational stability .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, log P) of 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione across studies?

- Methodological Answer :

- Cross-Validation : Replicate measurements using standardized protocols (e.g., OECD 105 for log P) and compare with literature data .

- Meta-Analysis : Aggregate datasets from peer-reviewed studies, apply statistical weighting (e.g., random-effects models), and identify outliers due to methodological variability .

Q. What experimental frameworks are appropriate for assessing the ecotoxicological impacts of 3-(2H-1,3-Benzodithiol-2-ylidene)-6-methylheptane-2,4-dione across biological organization levels (cell, organism, ecosystem)?

- Methodological Answer :

- Tiered Testing :

In vitro assays (e.g., algal growth inhibition, Daphnia immobilization) to determine acute toxicity (EC) .

Mesocosm Studies : Evaluate bioaccumulation in simulated ecosystems (soil/water) using isotopic labeling (e.g., C-tracers) .

Omics Integration : Apply transcriptomics/proteomics to identify biomarker genes/proteins in exposed organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.